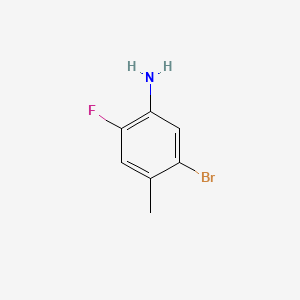

5-Bromo-2-fluoro-4-methylaniline

Descripción general

Descripción

5-Bromo-2-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a dihalogenated aniline derivative, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used as a building block in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluoro-4-methylaniline can be synthesized through several methods. One common approach involves the halogenation of 2-methylaniline. The process typically includes:

Bromination: 2-Methylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluoro-4-methylaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula: CHBrFN

- Molecular Weight: Approximately 204.04 g/mol

- Appearance: Typically presented as a pale purple powder

- Melting Point: 86 °C – 90 °C

Reactivity

5-Bromo-2-fluoro-4-methylaniline exhibits several notable chemical reactivities:

- Nucleophilic Aromatic Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

- Suzuki-Miyaura Coupling Reactions: The compound can engage in coupling reactions, allowing for the synthesis of more complex molecules.

- Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the production of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity profile makes it valuable for developing new synthetic pathways.

Biological Research

The compound has been investigated for its interaction with biological systems:

- Enzyme Interactions: It acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms.

- Cancer Research: Recent studies indicate its potential as a reagent in synthesizing Pan-RAF inhibitors, which target RAF kinases critical for cell signaling pathways involved in cancer progression.

Pharmaceutical Development

In medicinal chemistry, this compound is used as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its structural characteristics suggest potential therapeutic effects, particularly in anticancer applications. For instance, compounds derived from it have shown promise in inhibiting tumor growth by interfering with specific signaling pathways .

Industrial Applications

The compound is also employed in producing dyes, pigments, and specialty chemicals due to its unique properties and reactivity. Its ability to undergo various chemical transformations makes it suitable for industrial-scale applications.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing halogenated anilines demonstrated that this compound could be synthesized efficiently from 4-chloroaniline and fluorinated phenyl boronic acid. The synthesized compound exhibited high gastrointestinal absorption potential, indicating suitability for oral administration in drug formulations.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of halogenated anilines similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression. While direct studies on this compound are still needed, the findings suggest comparable properties that warrant further investigation.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-4-methylaniline depends on its specific application. In medicinal chemistry, for instance, it may act as an inhibitor of certain enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved often include interactions with proteins or nucleic acids, leading to the modulation of biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3-fluoroaniline

- 4-Bromo-2,5-difluoroaniline

- 2-Fluoro-4-methylaniline

Uniqueness

5-Bromo-2-fluoro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical transformations, making it a valuable building block in synthetic chemistry .

Actividad Biológica

5-Bromo-2-fluoro-4-methylaniline is an organic compound with significant potential in pharmaceutical applications, particularly due to its unique structural features, including bromine, fluorine, and methyl substituents on an aniline backbone. This article explores its biological activity, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈BrF and a molecular weight of approximately 202.05 g/mol. The presence of halogen atoms (bromine and fluorine) and a methyl group on the aromatic ring enhances its reactivity and potential biological interactions. The compound is characterized by:

- Bromine (Br) : Known for enhancing lipophilicity and biological activity.

- Fluorine (F) : Often increases metabolic stability and bioavailability.

- Methyl Group (CH₃) : Modifies electronic properties, influencing binding affinities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of 2-Fluoro-4-methylaniline : Utilizing bromine in the presence of a catalyst.

- Fluorination Techniques : Employing reagents like Selectfluor for selective fluorination.

- Nucleophilic Substitution Reactions : Leveraging the amine's nucleophilicity to introduce functional groups.

These methods allow for the production of high-purity compounds suitable for biological testing.

Anticancer Research

Recent studies have highlighted the potential of this compound in cancer research. It has been identified as a precursor for synthesizing Pan-RAF inhibitors, which target RAF kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells. The compound's ability to inhibit these pathways suggests it may have significant anticancer properties.

While specific mechanisms of action for this compound are still under investigation, its structural features suggest potential interactions with various biological targets:

- Kinase Inhibition : The compound may bind to kinase domains, disrupting signaling pathways.

- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could alter cellular responses.

Case Studies

Several case studies illustrate the biological activity of related compounds, emphasizing the relevance of halogenated anilines in drug development:

-

Study on Pan-RAF Inhibitors :

- Objective : To evaluate the efficacy of synthesized inhibitors derived from this compound.

- Findings : In vitro assays demonstrated significant inhibition of cell growth in various cancer cell lines, supporting further development as an anticancer agent.

-

Antimicrobial Activity Assessment :

- Objective : To test the antimicrobial properties against bacterial strains.

- Findings : Compounds similar to this compound exhibited promising antibacterial activity, suggesting potential applications in treating infections.

Research Findings

Research indicates that halogenated anilines like this compound possess diverse biological activities due to their ability to interact with multiple biological targets. This versatility is crucial for drug discovery efforts aimed at developing new therapeutics.

| Compound | Biological Activity | Target |

|---|---|---|

| This compound | Anticancer (Pan-RAF inhibitors) | RAF kinases |

| 5-Bromoaniline | Antimicrobial | Bacterial cell membranes |

| 2-Fluoroaniline | Antiviral | Viral replication enzymes |

Propiedades

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPENPNZYTNWJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674746 | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945244-29-1 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.